molecular formula C7H8ClNO2 B13803033 3-Amino-2-chloro-6-methoxyphenol CAS No. 526217-43-6

3-Amino-2-chloro-6-methoxyphenol

Cat. No.: B13803033
CAS No.: 526217-43-6
M. Wt: 173.60 g/mol
InChI Key: MOAOLFPDOYZANV-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of phenol, characterized by the presence of amino, chloro, and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-6-methoxyphenol followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives with modified functional groups.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-chloro-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-6-methoxyphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorophenol: Similar structure but lacks the methoxy group.

    3-Amino-4-chlorophenol: Similar structure but with different positioning of functional groups.

    2-Amino-6-methoxyphenol: Similar structure but lacks the chloro group.

Uniqueness

3-Amino-2-chloro-6-methoxyphenol is unique due to the specific combination of amino, chloro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

526217-43-6

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

3-amino-2-chloro-6-methoxyphenol

InChI

InChI=1S/C7H8ClNO2/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,10H,9H2,1H3

InChI Key

MOAOLFPDOYZANV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Cl)O

Origin of Product

United States

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